molecular formula C20H15N3O4S B2930164 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 886906-79-2

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No.: B2930164
CAS No.: 886906-79-2
M. Wt: 393.42
InChI Key: KGERHCOGLHGIEU-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry for its diverse biological potential. This compound is offered for investigative purposes to support the discovery and development of novel therapeutic agents. The core 1,3,4-oxadiazole ring is a well-established pharmacophore in anticancer research. Compounds containing this structure have demonstrated potent antiproliferative effects by targeting multiple pathways critical for cancer cell survival, including the inhibition of enzymes like thymidylate synthase, tubulin polymerization, and histone deacetylases (HDAC) . The structural design of this particular molecule, which incorporates a naphthamide moiety and a methylsulfonyl phenyl group, suggests potential for targeted protein interactions. Researchers are exploring these 1,3,4-oxadiazole derivatives as potential inhibitors of various cancer biological targets, making them valuable tools for in-vitro cell-based assays and target-validation studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental investigations.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-28(25,26)17-8-4-7-16(12-17)19-22-23-20(27-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERHCOGLHGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that belongs to the class of organic molecules known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties. The synthesis of this compound and its derivatives has been the subject of recent research, revealing promising results in various pharmacological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C16H15N3O3S
  • Molecular Weight: 345.37 g/mol

The presence of the methylsulfonyl group and the oxadiazole ring is significant for its biological activity, as these functional groups are known to enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit substantial antimicrobial properties. For instance, a derivative was found to be highly effective against multi-drug resistant strains of Staphylococcus aureus (MRSA) and other Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The growth inhibition percentages of various derivatives against these pathogens ranged from 85.76% to 97.76% under controlled conditions .

Compound Target Bacteria Growth Inhibition (%)
7gMRSA97.76
7aE. coli85.76
7iK. pneumoniae92.50

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using various in vivo models. In one study, compounds derived from this structure were evaluated in a rat model of inflammation induced by egg-white injection. The results indicated that several derivatives significantly reduced paw edema compared to the control group treated with propylene glycol . Notably:

  • Compounds 11 and 14 exhibited stronger anti-inflammatory effects than diclofenac sodium at equivalent doses.
Compound Dose (mg/kg) Paw Edema Reduction (%)
11365
14370
Diclofenac355

COX Inhibition

The selectivity of this compound towards cyclooxygenase enzymes (COX) has been a focal point in its evaluation. Studies have shown that derivatives exhibit high selectivity for COX-2 over COX-1, with IC50 values ranging from 0.10 to 0.31 µM, indicating their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .

Study on Antimicrobial Efficacy

In a comparative study involving various synthesized oxadiazole derivatives, it was found that those containing the methylsulfonyl group exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the structural importance of the oxadiazole moiety in mediating these effects .

Evaluation of Anti-inflammatory Properties

A pharmacological evaluation conducted on a series of naphthamide derivatives showed that specific substitutions could significantly enhance anti-inflammatory potency while maintaining selectivity for COX-2 inhibition. This research suggests that further modifications could yield even more effective therapeutic agents .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (Target) C₂₀H₁₅N₃O₄S 401.4 (Calculated) 3-(Methylsulfonyl)phenyl; 2-naphthamide N/A
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide C₂₀H₂₂N₄O₆S₂ 478.5 3-(Methylsulfonyl)phenyl; 4-(diethylsulfamoyl)benzamide
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide C₁₅H₁₃N₃O₄S 331.35 2-Furyl; 2-methoxyphenylacetamide
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₁₇H₁₁BrF₃N₃O₂S 458.25 4-Bromophenyl; 3-(trifluoromethyl)phenylacetamide

Electronic and Steric Effects

  • Steric Bulk : The naphthamide group in the target compound introduces greater steric hindrance than benzamide () or phenylacetamide (), which may affect solubility and membrane permeability .

Pharmacological Implications

Compounds with trifluoromethyl groups () often exhibit enhanced metabolic stability .

Q & A

What are the typical synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, and how can reaction conditions be optimized?

Basic : The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by sulfonylation or sulfone incorporation. A common method involves copper-catalyzed "click chemistry" (e.g., Cu(OAc)₂ in t-BuOH/H₂O) to form the oxadiazole core, followed by coupling with naphthamide derivatives . Reaction monitoring via TLC (hexane:ethyl acetate, 8:2) and purification by recrystallization (ethanol) are standard.
Advanced : Optimization may involve microwave-assisted synthesis to reduce reaction time or solvent systems (e.g., DMF/THF) to improve yields of sterically hindered intermediates. For example, adjusting the stoichiometry of sulfonyl chloride derivatives (e.g., methylsulfonylphenyl groups) during coupling can mitigate side reactions like over-sulfonylation .

How can structural discrepancies in NMR/IR data for this compound be resolved during characterization?

Basic : Key IR peaks include C=O (~1670–1680 cm⁻¹), sulfonyl S=O (~1300–1350 cm⁻¹), and oxadiazole C=N (~1590–1600 cm⁻¹). In ¹H NMR, the methylsulfonyl group typically appears as a singlet (~3.1–3.3 ppm), while aromatic protons from the naphthamide moiety resonate at δ 7.2–8.5 ppm .
Advanced : Discrepancies in splitting patterns (e.g., aromatic proton multiplicity) may arise from rotational isomerism or crystal packing effects. Use variable-temperature NMR or 2D-COSY/HSQC to confirm assignments. For example, NOESY can clarify spatial interactions between the oxadiazole ring and naphthamide substituents .

What biological assays are suitable for evaluating this compound’s activity, and how should conflicting data be addressed?

Basic : Common assays include enzyme inhibition (e.g., lipoxygenase, acetylcholinesterase) and cytotoxicity profiling (MTT assay). For antimicrobial studies, MIC values against Gram-positive/negative strains are standard .
Advanced : Conflicting results (e.g., high in vitro activity but low cellular uptake) may require mechanistic studies like fluorescence labeling to track intracellular localization. For enzyme inhibition, kinetic assays (e.g., Lineweaver-Burk plots) can distinguish competitive vs. non-competitive binding .

What computational methods are effective for predicting binding modes with biological targets?

Basic : Molecular docking (AutoDock, Glide) with crystal structures of targets (e.g., AChE, PDB: 4EY7) can identify key interactions, such as hydrogen bonds between the sulfonyl group and Arg/Tyr residues .
Advanced : MD simulations (AMBER, GROMACS) over 50–100 ns can assess stability of ligand-target complexes. Free energy calculations (MM/PBSA) quantify binding affinities, resolving discrepancies between docking scores and experimental IC₅₀ values .

How can stability and solubility challenges be addressed in formulation studies?

Basic : Solubility in DMSO/PBS (pH 7.4) should be tested via UV-Vis. Stability under physiological conditions (37°C, 24–72 hrs) is assessed via HPLC .
Advanced : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility. For hydrolytic instability (e.g., oxadiazole ring), prodrug strategies (e.g., ester masking) enhance in vivo half-life .

How should contradictory data in enzyme inhibition and cytotoxicity be reconciled?

Basic : Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric). Check for off-target effects via kinome-wide profiling .
Advanced : Employ transcriptomics (RNA-seq) to identify pathways affected at sub-cytotoxic doses. For example, upregulation of pro-apoptotic genes (e.g., BAX) may explain discrepancies between enzyme inhibition and cell death .

What strategies are recommended for bioconjugation or functionalization of this compound?

Basic : Thiol-reactive groups (e.g., maleimide) can conjugate to cysteine residues in proteins. Site-selective modifications (e.g., NHS ester coupling) require anhydrous conditions and pH control (8.0–9.0) .
Advanced : Click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) enables labeling without copper catalysts, reducing cytotoxicity. For example, PEG linkers improve pharmacokinetics .

How can crystallography resolve structural ambiguities in derivatives of this compound?

Basic : Single-crystal X-ray diffraction confirms bond lengths/angles and π-π stacking between aromatic rings. For example, the methylsulfonyl group often participates in hydrogen bonds with solvent molecules .
Advanced : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, Cl···π). Synchrotron radiation improves resolution for low-electron-density regions (e.g., flexible sulfonamide chains) .

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